molecular formula C19H14N6O2 B2882506 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-28-3

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2882506
CAS RN: 1396865-28-3
M. Wt: 358.361
InChI Key: IGQRXRJSGOWTJA-UHFFFAOYSA-N
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Description

The compound “2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. Based on its name, it likely contains a naphthamido group and a tetrazole group, both of which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the naphthamido and tetrazole groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of naphthamido and tetrazole compounds .

Scientific Research Applications

Drug Discovery Against Mycobacteria

The emergence of drug-resistant mycobacteria, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM), has led to the need for new potent anti-mycobacterial drugs. Fragment-based drug discovery (FBDD) is an approach that has been used to identify new drugs, and this compound has shown potential in this field. It has been identified as having potent inhibitory activity against M. abscessus PanD , and also showed whole-cell activity against three subspecies of the M. abscessus complex .

Thermodynamic Property Analysis

The compound’s structure allows for the evaluation of thermodynamic properties, which is critical in the design of drugs and materials. Access to critically evaluated thermodynamic property data for pure compounds, primarily organics, is facilitated by databases like the NIST ThermoData Engine software package. This data is essential for understanding the compound’s behavior under various temperatures and pressures .

Chemical Synthesis

This compound is a versatile chemical entity used in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacophores. It serves as a building block in organic chemistry, contributing to the synthesis of complex molecules for material science applications.

Biophysical Methods in Drug Discovery

Biophysical methods such as X-ray crystallography and nuclear magnetic resonance spectroscopy are part of the drug discovery approach that can utilize this compound. These techniques help in the identification of potent fragment molecules and designing optimal inhibitors against potential therapeutic targets .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

properties

IUPAC Name

2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2/c20-17(26)18-22-24-25(23-18)14-10-8-13(9-11-14)21-19(27)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQRXRJSGOWTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide

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